5-Amino-3-(2-furyl)isoxazole-4-carbonitrile
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Overview
Description
5-Amino-3-(2-furyl)isoxazole-4-carbonitrile, also known as FA-3, is a highly potent bioactive compound. It has a molecular formula of C8H5N3O2 and a molecular weight of 175.14 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Amino-3-(2-furyl)isoxazole-4-carbonitrile is represented by the linear formula C8H5N3O2 . The InChI code for this compound is 1S/C8H5N3O2/c9-4-5-7 (11-13-8 (5)10)6-2-1-3-12-6/h1-3H,10H2 .Physical And Chemical Properties Analysis
5-Amino-3-(2-furyl)isoxazole-4-carbonitrile is a solid substance . Its molecular weight is 175.14 g/mol , and its molecular formula is C8H5N3O2 .Scientific Research Applications
Synthetic Applications and Pathways
5-Amino-3-(2-furyl)isoxazole-4-carbonitrile and similar derivatives are pivotal in synthetic organic chemistry, serving as building blocks for developing various biologically significant heterocyclic compounds. Recent advancements in synthetic methodologies have enabled the efficient preparation of these heterocycles through one-pot multicomponent reactions, highlighting their importance in constructing complex molecular architectures (Patel, 2017).
Antimicrobial Activity
The compound has been found to play a crucial role in the synthesis of novel isoxazole derivatives with significant antimicrobial properties. By undergoing cyclocondensation reactions with various reagents, these derivatives demonstrate potent antibacterial and antifungal activities, making them valuable in the search for new antimicrobial agents (Dhaduk & Joshi, 2022).
Green Synthesis
An environmentally friendly and economical method has been developed for synthesizing novel functionalized isoxazole derivatives, including 5-amino-isoxazole-4-carbonitriles. Utilizing deep eutectic solvents as catalytic reaction media, this approach emphasizes sustainability in chemical synthesis, providing broad-spectrum antimicrobial activities alongside potential antioxidant properties for the synthesized compounds (Beyzaei et al., 2018).
Antiviral Evaluation
5-Amino-1-substituted-1H-pyrazole-4-carbonitrile derivatives have been utilized as precursors in synthesizing compounds with promising antiviral activity against herpes simplex virus type-1 (HSV-1). This showcases the potential therapeutic applications of 5-amino-3-(2-furyl)isoxazole-4-carbonitrile in developing antiviral drugs (Rashad et al., 2009).
Safety And Hazards
The safety information for 5-Amino-3-(2-furyl)isoxazole-4-carbonitrile indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Immediately call a poison center/doctor .
properties
IUPAC Name |
5-amino-3-(furan-2-yl)-1,2-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c9-4-5-7(11-13-8(5)10)6-2-1-3-12-6/h1-3H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJJVDSMGLPWPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=C2C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610110 |
Source
|
Record name | 5-Amino-3-(furan-2-yl)-1,2-oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-(2-furyl)isoxazole-4-carbonitrile | |
CAS RN |
933219-27-3 |
Source
|
Record name | 5-Amino-3-(furan-2-yl)-1,2-oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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